molecular formula C20H18O4 B1605445 9,10-Anthracenedipropanoic acid CAS No. 71367-28-7

9,10-Anthracenedipropanoic acid

Cat. No. B1605445
CAS RN: 71367-28-7
M. Wt: 322.4 g/mol
InChI Key: PHRHANASDXMZLU-UHFFFAOYSA-N
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Description

9,10-Anthracenedipropanoic acid, also known as α9,α10-dicarboxy- or 9,10-Anthracenedicarboxylic acid, is a compound with the molecular formula C22H18O8 . It is soluble in DMSO and has a larger conjugating π-system that enables the development of fluorescent materials .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular formula of C22H18O8 . The compound has a molar mass of 410.38, a predicted density of 1.527±0.06 g/cm3, a melting point of >300 °C, and a predicted boiling point of 745.4±60.0 °C .


Chemical Reactions Analysis

In a study, this compound (ABDA) was selected as the 1 O2 indicator . The compound exhibited good 1 O2 generation ability under white light (400–800 nm, 60 mW cm −2) irradiation .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Electroluminescent 9,10-diaryl anthracenes, which are structural analogues of 9,10-Anthracenedipropanoic acid, have been identified as promising materials for OLED applications, particularly for blue OLEDs. These compounds exhibit high thermal stability, electrochemical reversibility, and a wide band gap. They are used as host and hole-transporting materials in organic electroluminescence due to these properties. Research shows that they emit strong fluorescence at specific wavelengths, making them suitable for OLEDs (Sarsah et al., 2013).

Photomechanical Materials

This compound derivatives have been studied for their photomechanical properties. Fluorinated derivatives of 9-anthracene carboxylic acid, a molecule similar to this compound, show a reversible photomechanical response. These derivatives vary in their photodimer dissociation rate and mechanical recovery, making them potential candidates for improved photomechanical materials (Zhu et al., 2014).

Chemiluminescence

This compound derivatives are explored in the synthesis of fluorescent materials for peroxyoxalate chemiluminescence. The synthesis of these compounds is crucial for developing efficient fluorescent materials, which are important in various chemiluminescent applications (Hanhela & Paul, 1981).

Organic Electronics

In the field of organic electronics, particularly in the development of n-type organic materials, derivatives of this compound, such as 9,10-disubstituted octafluoroanthracene derivatives, are utilized. These derivatives exhibit donor-acceptor character and appropriate energy levels, making them suitable for applications in organic electronics (Tannaci et al., 2008).

Triplet-Triplet Annihilation Photon Upconversion

Anthracene-based molecules, including derivatives of this compound, are used in applications such as OLEDs and triplet-triplet annihilation upconversion. These molecules can be modified to obtain new physical properties without losing inherent optical properties, making them valuable in designing blue emitting materials (Gray et al., 2015).

Mechanism of Action

Target of Action

The primary target of 3,3’-(Anthracene-9,10-diyl)dipropanoic acid, also known as 9,10-Anthracenedipropanoic acid, is singlet oxygen . Singlet oxygen is a high-energy form of oxygen that plays a crucial role in various biological and chemical reactions.

Mode of Action

3,3’-(Anthracene-9,10-diyl)dipropanoic acid acts as a singlet oxygen sensitizer . This means it enhances the generation of singlet oxygen, thereby increasing the efficiency of reactions involving singlet oxygen.

Pharmacokinetics

Its solubility, stability, and other physicochemical properties such as melting point (244 °c), boiling point (5960±300 °C predicted), and density (1312±006 g/cm3 predicted) can influence its bioavailability .

Safety and Hazards

The compound should be protected from light and moisture . It is stable for at least 2 years after receipt when stored at +4°C . The hazard statements for the compound include H302, H315, H319, H335, H400 . The GHS symbols are GHS07+GHS09 and the signal word is Warning .

properties

IUPAC Name

3-[10-(2-carboxyethyl)anthracen-9-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17/h1-8H,9-12H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRHANASDXMZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80991700
Record name 3,3'-(Anthracene-9,10-diyl)dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80991700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71367-28-7
Record name 9,10-Anthracenedipropanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071367287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-(Anthracene-9,10-diyl)dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80991700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Anthracenedipropionic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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